molecular formula C11H17NO B1329533 3-(Benzylmethylamino)-1-propanol CAS No. 5814-42-6

3-(Benzylmethylamino)-1-propanol

Cat. No.: B1329533
CAS No.: 5814-42-6
M. Wt: 179.26 g/mol
InChI Key: YQAUZGVTGQVMPM-UHFFFAOYSA-N
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Description

3-(Benzylmethylamino)-1-propanol (BMAP) is an organic compound that is used in a variety of scientific research applications. It is a derivative of propanol, which is a three-carbon alcohol. BMAP is used in a range of biochemical, physiological, and pharmacological studies. It is a versatile compound that has a wide range of benefits for laboratory experiments.

Scientific Research Applications

1. Pharmaceutical Applications

3-(Benzylmethylamino)-1-propanol has been observed in the pharmacokinetics of certain drugs. For instance, it is seen in the disposition and metabolism of GSK2251052, a novel boron-containing antibiotic. The drug, targeting bacterial leucyl tRNA synthetase, exhibits complex pharmacokinetics, involving the propanol side chain undergoing oxidation to form a major metabolite. This metabolite, characterized by a long plasma elimination half-life, is indicative of the intricate metabolic pathways involved in the drug's disposition (Bowers et al., 2013).

2. Radiopharmaceutical Research

In the domain of radiopharmaceuticals, this compound is a part of the structure of various radiolabeled compounds. These compounds are employed in imaging and therapy, specifically in the detection and treatment of diseases like melanoma. The use of radiolabeled benzamide, for instance, demonstrates promising results in melanoma imaging, leveraging the unique characteristics of melanocytes and melanin. This highlights the compound's potential in enhancing diagnostic accuracy and treatment efficacy in oncology (Maffioli et al., 1994; Mier et al., 2014).

3. Chemical Safety and Exposure Studies

Studies involving this compound also encompass the safety and exposure evaluation of related compounds. Investigations into the transdermal resorption of ethanol- and 2-propanol-containing disinfectants, which are structurally related to this compound, provide insights into the safety of such compounds in medical environments. The findings suggest no significant enhancement of dermal absorption, underlining the compounds' safety profile in clinical settings (Kirschner et al., 2007).

4. Environmental Exposure and Health Impact

Environmental phenols, a group to which this compound is structurally related, have been the subject of extensive study regarding human exposure and health impacts. Investigations into the urinary concentrations of environmental phenols among pregnant women are vital in understanding the exposure levels and potential health implications, particularly considering the ubiquitous nature of these chemicals in consumer products and pesticides (Mortensen et al., 2014).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s known that benzylic halides, which are structurally similar, typically react via sn1 or sn2 pathways . In the case of 3-(Benzylmethylamino)-1-propanol, it’s plausible that it interacts with its targets through similar mechanisms, leading to changes in the biochemical environment.

Biochemical Pathways

Indole derivatives, which share structural similarities, are known to impact a wide range of biochemical pathways . These pathways can lead to various downstream effects, influencing numerous biological activities.

Result of Action

Similar compounds, such as indole derivatives, have been shown to possess various biological activities . These activities can result in significant molecular and cellular effects, potentially leading to therapeutic benefits.

Safety and Hazards

The safety and hazards associated with “3-(Benzylmethylamino)-1-propanol” would depend on its specific properties and uses. As with any chemical substance, appropriate safety measures should be taken when handling it to prevent exposure and potential harm .

Future Directions

The future directions for “3-(Benzylmethylamino)-1-propanol” could involve further exploration of its potential uses in various chemical reactions and processes. This could include its use as a reagent in the synthesis of other complex organic compounds, or its potential applications in fields such as medicinal chemistry .

Properties

IUPAC Name

3-[benzyl(methyl)amino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-12(8-5-9-13)10-11-6-3-2-4-7-11/h2-4,6-7,13H,5,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQAUZGVTGQVMPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCO)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90973714
Record name 3-[Benzyl(methyl)amino]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90973714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5814-42-6
Record name 3-[Methyl(phenylmethyl)amino]-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5814-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(N-Benzyl-N-methylamino)propan-1-ol
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Record name 5814-42-6
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Record name 3-[Benzyl(methyl)amino]propan-1-ol
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Record name 3-(N-benzyl-N-methylamino)propan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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